molecular formula C18H15NO4 B5570210 ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

Cat. No.: B5570210
M. Wt: 309.3 g/mol
InChI Key: ORHSAOLMUGOFOK-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, also known as Boc-L-tryptophan ethyl ester, is a chemical compound that has been widely used in scientific research. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biological processes. This compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Metabolism and Chemical Properties

Research on derivatives closely related to ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, such as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac), reveals insights into metabolism, anti-inflammatory activity, and chemical synthesis techniques. Furofenac demonstrates antiplatelet-aggregation and anti-inflammatory activities with low ulcerogenic power. Its metabolites and analogs have been studied for their pharmacological characteristics, involving hydroxylation and conjugation processes in various organisms (Casalini et al., 1980).

Synthesis and Cytotoxic Evaluation

The synthesis and evaluation of novel hexahydroquinoline derivatives containing the benzofuran moiety, including ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoate, have shown promising cytotoxic effects against human hepatocellular carcinoma cell lines (HepG-2), indicating potential applications in cancer research (Mohi El-Deen et al., 2016).

Chemical Synthesis Techniques

Studies on the preparation of esters via quaternary phosphonium salts offer innovative pathways for synthesizing compounds, including ethyl benzoate derivatives. This research provides valuable information on reaction mechanisms and the synthesis of ester compounds, which are crucial in various chemical synthesis applications (Mitsunobu & Yamada, 1967).

Molecular Structure Analysis

The examination of hydrogen-bonded supramolecular structures in derivatives of ethyl benzoate emphasizes the significance of molecular interactions in determining compound properties. Such studies are vital for understanding the physical and chemical behaviors of novel compounds (Portilla et al., 2007).

Antioxidant and Antibacterial Activities

Research on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid has explored their antioxidant and antibacterial properties. This work highlights the potential for these compounds in therapeutic applications, especially in combating oxidative stress and bacterial infections (Shankerrao et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring the diverse pharmacological activities of these compounds and their potential applications as drugs .

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)13-8-4-5-9-14(13)19-17(20)16-11-12-7-3-6-10-15(12)23-16/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSAOLMUGOFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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